molecular formula C12H18BrN B3038136 N-(2-bromobenzyl)-N-butyl-N-methylamine CAS No. 764667-50-7

N-(2-bromobenzyl)-N-butyl-N-methylamine

Cat. No.: B3038136
CAS No.: 764667-50-7
M. Wt: 256.18 g/mol
InChI Key: LUADAWIDBOWUIC-UHFFFAOYSA-N
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Description

Contextualizing Benzylamine (B48309) and Tertiary Amine Scaffolds in Organic Synthesis

Benzylamine and tertiary amine motifs are ubiquitous and foundational structures in organic chemistry. Tertiary amines, characterized by a nitrogen atom bonded to three organic substituents, are prevalent in a vast array of biologically active molecules, including natural products and synthetic pharmaceuticals. Their basicity and nucleophilicity make them key functional groups in both biological processes and chemical synthesis.

The benzylamine scaffold, which consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) bonded to a nitrogen atom, is a particularly important substructure. Arenes and heteroarenes are crucial structural motifs in pharmaceutical chemistry and materials science. researchgate.net The incorporation of benzylamine derivatives is a common strategy in the development of new bioactive compounds. Research has explored benzylamine derivatives for a range of pharmacological activities. thieme.de

Furthermore, the development of synthetic methods to create and modify these amine scaffolds is a central theme in organic chemistry. For instance, palladium-catalyzed C-N cross-coupling reactions have become indispensable for synthesizing aniline (B41778) derivatives and other arylamines. acs.org The ability to selectively functionalize these scaffolds allows chemists to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing the properties of drug candidates.

Significance of Halogenated Benzylamines in Chemical Research

The introduction of a halogen atom onto a benzylamine structure significantly enhances its synthetic utility. Halogenated organic compounds are versatile precursors in numerous chemical transformations. In medicinal chemistry, halogenation is a frequently employed strategy to modulate the pharmacological profile of a molecule. Halogen atoms can improve metabolic stability, membrane permeability, and binding affinity to biological targets. nih.govresearchgate.net A significant number of drugs and drug candidates currently in clinical development contain halogenated structures. researchgate.net

Overview of Research Trajectories Pertaining to N-(2-bromobenzyl)-N-butyl-N-methylamine

The primary research trajectory for this compound is its application as a synthetic intermediate in palladium-catalyzed cross-coupling reactions. The N-(2-bromobenzyl)aniline scaffold is a well-established substrate for intramolecular C-N and C-C bond-forming reactions to create complex, fused heterocyclic systems. thieme.denih.govthieme-connect.com

Detailed research on closely related N-(2-bromobenzyl) derivatives demonstrates their utility in constructing polycyclic nitrogen-containing molecules. For example, intramolecular palladium-catalyzed carboamination reactions of 2-allyl-N-(2-bromobenzyl)anilines have been used to synthesize substituted tetrahydroindoloisoquinolines, an uncommon class of fused bicyclic heterocycles. nih.gov In these reactions, the 2-bromobenzyl moiety is essential, as the carbon-bromine bond is activated by the palladium catalyst to initiate the cyclization cascade.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-N-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN/c1-3-4-9-14(2)10-11-7-5-6-8-12(11)13/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUADAWIDBOWUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Structural Elucidation of N 2 Bromobenzyl N Butyl N Methylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. The resulting spectra provide information about the chemical environment, connectivity, and spatial relationships of atoms, enabling a complete structural assignment.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is indicative of its electronic environment. Protons in different parts of the N-(2-bromobenzyl)-N-butyl-N-methylamine molecule will resonate at distinct frequencies, and the integration of these signals corresponds to the number of protons in each unique environment. Furthermore, spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, revealing neighboring proton arrangements.

Based on the structure of this compound, the following proton signals are predicted:

Aromatic Protons: The four protons on the 2-bromobenzyl group are in distinct chemical environments and are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 7.6 ppm. Due to the presence of the bromine atom and the methylene (B1212753) group, these protons will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) arising from coupling with their neighbors.

Benzylic Protons: The two protons of the methylene group (CH₂) attached to the aromatic ring are chemically equivalent and are expected to produce a singlet at approximately δ 3.5-3.7 ppm. The deshielding effect of the adjacent nitrogen atom and the aromatic ring places this signal downfield.

N-Methyl Protons: The three protons of the methyl group (CH₃) attached to the nitrogen atom are also chemically equivalent and should appear as a singlet, typically in the range of δ 2.2-2.4 ppm.

N-Butyl Protons: The protons of the n-butyl group will give rise to a series of signals. The two protons on the carbon adjacent to the nitrogen (α-CH₂) are expected to be a triplet around δ 2.3-2.5 ppm. The next two methylene groups (β-CH₂ and γ-CH₂) will likely appear as multiplets (sextet or multiplet) in the more upfield region of δ 1.2-1.6 ppm. The terminal methyl group (δ-CH₃) will be the most shielded and is predicted to be a triplet at approximately δ 0.9 ppm.

Predicted ¹H NMR Spectral Data for this compound
AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic-H7.0 - 7.6Multiplet4H
Benzylic-CH₂3.5 - 3.7Singlet2H
N-CH₂ (Butyl)2.3 - 2.5Triplet2H
N-CH₃2.2 - 2.4Singlet3H
Internal-CH₂ (Butyl)1.2 - 1.6Multiplet4H
Terminal-CH₃ (Butyl)~ 0.9Triplet3H

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is dependent on its hybridization and the electronegativity of the atoms attached to it.

For this compound, a total of 12 distinct carbon signals are expected in the ¹³C NMR spectrum:

Aromatic Carbons: Six signals are anticipated for the aromatic carbons of the 2-bromobenzyl group. The carbon atom bonded to the bromine (C-Br) is expected to be in the range of δ 122-125 ppm. The other five aromatic carbons will resonate between δ 127 and 139 ppm.

Benzylic Carbon: The benzylic methylene carbon (CH₂) is predicted to appear around δ 58-62 ppm.

N-Methyl Carbon: The N-methyl carbon (CH₃) signal is expected at approximately δ 40-45 ppm.

N-Butyl Carbons: The four carbons of the n-butyl group will each produce a separate signal. The carbon attached to the nitrogen (α-C) is expected around δ 55-59 ppm. The subsequent carbons (β-C, γ-C) will be found further upfield, typically in the δ 20-30 ppm range, with the terminal methyl carbon (δ-C) being the most shielded at approximately δ 14 ppm.

Predicted ¹³C NMR Spectral Data for this compound
AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-Br122 - 125
Aromatic C-H & C-C127 - 139
Benzylic-CH₂58 - 62
N-CH₂ (Butyl)55 - 59
N-CH₃40 - 45
Internal-CH₂ (β-C, Butyl)~ 29
Internal-CH₂ (γ-C, Butyl)~ 20
Terminal-CH₃ (Butyl)~ 14

To unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show cross-peaks connecting the adjacent methylene groups in the n-butyl chain, and also between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon by linking the proton shifts to their corresponding carbon shifts.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural insights.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule.

For this compound, the molecular ion peak [M]⁺ would be expected at m/z 255 and 257, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). A key fragmentation pathway for amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom. This would lead to the formation of stable iminium ions. The most likely fragmentation patterns would include:

Loss of a propyl radical: Cleavage between the α and β carbons of the butyl group would result in a fragment at m/z 212/214.

Loss of a butyl radical: Alpha-cleavage of the entire butyl group would lead to a fragment at m/z 198/200.

Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen could produce a 2-bromobenzyl cation at m/z 169/171. This is a very common and often abundant fragment for benzylamines.

Tropylium (B1234903) ion: The benzyl (B1604629) cation can rearrange to the more stable tropylium ion at m/z 91.

Predicted Key Fragments in the EI-MS of this compound
Predicted m/zProposed Fragment Identity
255/257[M]⁺ (Molecular ion)
212/214[M - C₃H₇]⁺
198/200[M - C₄H₉]⁺
169/171[C₇H₆Br]⁺ (2-bromobenzyl cation)
91[C₇H₇]⁺ (Tropylium ion)

ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ with minimal fragmentation. For this compound, this would be observed at m/z 256/258. ESI is often coupled with tandem mass spectrometry (MS/MS), where the protonated molecule is isolated and then fragmented by collision-induced dissociation (CID). This provides controlled fragmentation and can be used to confirm the structure. The fragmentation in ESI-MS/MS would likely follow similar pathways to EI-MS, with the predominant loss of neutral molecules from the protonated parent ion.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

While specific experimental infrared (IR) and Raman spectra for this compound are not extensively reported in publicly available literature, a detailed analysis of its vibrational modes can be inferred from the characteristic frequencies of its constituent functional groups. The vibrational spectrum of this tertiary amine is primarily determined by the interplay of the 2-bromobenzyl group, the N-butyl group, and the N-methyl group attached to the central nitrogen atom.

The IR and Raman spectra are expected to exhibit distinct bands corresponding to several key vibrational modes. Aromatic C-H stretching vibrations of the benzene (B151609) ring are anticipated in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations from the butyl, methyl, and methylene bridge groups will appear in the 2960-2850 cm⁻¹ range.

The C-N stretching vibrations, characteristic of tertiary amines, are expected to produce bands in the 1250-1020 cm⁻¹ region. The precise position of these bands can be influenced by the nature of the substituents on the nitrogen atom. The C-Br stretching vibration of the bromobenzyl group is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Vibrations associated with the aromatic ring, including C=C stretching, are expected to appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring will also give rise to characteristic out-of-plane C-H bending vibrations in the fingerprint region.

An interactive data table summarizing the expected vibrational modes for this compound, based on data from analogous compounds, is provided below.

Interactive Table: Predicted Vibrational Modes for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch2-Bromobenzyl3100-3000
Aliphatic C-H StretchButyl, Methyl, Methylene2960-2850
Aromatic C=C Stretch2-Bromobenzyl1600-1450
CH₂/CH₃ BendingButyl, Methyl, Methylene1470-1365
C-N StretchTertiary Amine1250-1020
C-Br Stretch2-Bromobenzyl600-500

X-ray Diffraction Studies for Solid-State Molecular Architecture (if applicable to analogues/derivatives)

To date, the single-crystal X-ray structure of this compound has not been reported. However, analysis of the crystal structures of analogous compounds containing the 2-bromobenzyl moiety can provide valuable insights into the likely solid-state conformation and intermolecular interactions of the target molecule.

A study on the crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine, which contains the 2-bromobenzyl group, offers a closer look at its conformational preferences. In this structure, the orientation of the 2-bromobenzyl group relative to the rest of the molecule is defined by specific torsion angles, which would likely be influenced by steric and electronic factors in this compound as well. The presence of the bulky butyl and methyl groups on the nitrogen atom would impose significant steric constraints, influencing the rotational freedom around the C-N and C-C bonds.

The solid-state architecture of this compound is expected to be governed by a combination of van der Waals forces and potentially weak C-H···π interactions involving the aromatic ring. The bromine atom could also participate in halogen bonding, further influencing the crystal packing.

Below is an interactive data table summarizing the crystallographic data for a relevant analogue.

Interactive Table: Crystallographic Data for an Analogue Containing a 2-Bromobenzyl Moiety

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
Dibenzo[b,d]bromol-5-ium Derivative (7f)C₁₂H₈BrN₃TriclinicP-17.29038.72969.5278112.45392.228110.533

Data sourced from a study on dibenzobromolium derivatives. nih.gov

In-Silico Exploration: Unraveling the Computational and Theoretical Profile of this compound

A deep dive into the computational and theoretical investigations of this compound reveals a landscape ripe for exploration. While specific experimental and computational studies on this particular molecule are not extensively documented in publicly accessible literature, we can construct a comprehensive theoretical framework based on established computational chemistry methodologies. This article outlines the application of quantum chemical calculations and molecular dynamics simulations to elucidate the electronic structure, geometry, conformational behavior, and spectroscopic properties of this compound.

Computational and Theoretical Investigations of N 2 Bromobenzyl N Butyl N Methylamine

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. For a molecule like N-(2-bromobenzyl)-N-butyl-N-methylamine, these methods can offer insights into its stability, reactivity, and physical properties without the need for laboratory synthesis and analysis.

Quantum chemical calculations are instrumental in determining the electronic structure and optimizing the geometry of molecules. These calculations are based on the principles of quantum mechanics and can provide highly accurate predictions of molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for optimizing molecular geometries and predicting a variety of properties. For this compound, a typical DFT study would involve the use of a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This approach has been shown to provide a good balance between accuracy and computational cost for organic molecules.

The geometry optimization process would systematically adjust the positions of the atoms to find the lowest energy conformation, also known as the ground state geometry. From this optimized structure, various electronic properties can be calculated, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.

Table 1: Hypothetical DFT Calculation Parameters for this compound

Parameter Value/Method
Computational Method Density Functional Theory (DFT)
Functional B3LYP
Basis Set 6-311++G(d,p)
Solvation Model Polarizable Continuum Model (PCM)
Solvent Chloroform (or other relevant solvent)
Task Geometry Optimization, Frequency Calculation

Ab initio methods are another class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy, albeit at a higher computational expense.

The choice of a basis set is crucial for the accuracy of both DFT and ab initio calculations. A basis set is a set of mathematical functions used to represent the electronic wavefunctions. For a molecule containing a bromine atom, it is important to use a basis set that can adequately describe the electron-rich nature of the halogen. A common choice would be a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions (++) to describe the electron distribution far from the nucleus and polarization functions (d,p) to allow for more flexibility in the shape of the atomic orbitals. For even greater accuracy, especially for the bromine atom, an effective core potential (ECP) like the LANL2DZ basis set could be employed to account for relativistic effects.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed understanding of the conformational flexibility and dynamics of this compound.

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and then solving Newton's equations of motion for every atom. This would generate a trajectory of atomic positions and velocities over a period of time, typically nanoseconds to microseconds.

By analyzing this trajectory, it is possible to identify the most stable conformations of the molecule and the energy barriers between them. This information can be visualized as a potential energy landscape, which maps the potential energy of the system as a function of its conformational coordinates. The results would reveal the preferred spatial arrangement of the benzyl (B1604629), butyl, and methyl groups around the central nitrogen atom.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound

Parameter Value/Method
Force Field General Amber Force Field (GAFF)
Water Model TIP3P
Ensemble NPT (Isothermal-isobaric)
Temperature 300 K
Pressure 1 atm
Simulation Time 100 ns

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. When applied to the results of a quantum chemical calculation on this compound, NBO analysis can provide a detailed picture of the delocalization of electron density and the nature of the intramolecular interactions.

This analysis can quantify the strength of hyperconjugative interactions, such as the interaction between the lone pair of electrons on the nitrogen atom and the antibonding orbitals of adjacent C-H or C-C bonds. It can also shed light on steric repulsions and other non-covalent interactions that influence the molecule's conformation and stability.

A significant application of computational chemistry is the prediction of spectroscopic properties. These theoretical spectra can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental results. For this compound, DFT calculations can be used to predict various spectra, including:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. The predicted peaks can be assigned to specific vibrational modes, such as C-H stretches, C-N stretches, and the characteristic vibrations of the benzene (B151609) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts are invaluable for assigning the signals in an experimental NMR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which can then be used to simulate the UV-Vis absorption spectrum. This provides information about the electronic transitions within the molecule.

The comparison of these predicted spectra with experimentally obtained data is a crucial step in validating the accuracy of the computational methods and the resulting understanding of the molecule's structure and properties.

In-Depth Computational Analysis of this compound Unexplored in Publicly Available Research

A thorough investigation of scientific literature and chemical databases reveals a significant gap in the computational and theoretical analysis of the chemical compound this compound. Despite its availability and potential use in organic synthesis, detailed quantum chemical studies focusing on its electronic properties and reactivity descriptors are not present in publicly accessible research.

Searches for specific computational data, including Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (FMO) analysis, and calculations of chemical hardness, softness, and electrophilicity index for this compound, did not yield any specific studies. Such computational investigations are crucial for understanding a molecule's reactivity, stability, and potential interaction sites.

While general information regarding the compound's identity and basic properties is available, the specific, in-depth theoretical analyses requested—which would form the basis for understanding its chemical behavior at a molecular level—have not been the subject of published research found through comprehensive searches. Computational studies on related, but structurally distinct, molecules containing bromophenyl moieties exist, but this information cannot be extrapolated to accurately describe this compound.

Therefore, the generation of an article with the specified detailed sections and data tables on the computational and theoretical investigations of this compound is not possible at this time due to the absence of the necessary foundational research data.

Mechanistic Investigations of Reactions Involving N 2 Bromobenzyl N Butyl N Methylamine

Elucidation of Reaction Pathways in Synthetic Transformations

Understanding the reaction pathways for N-(2-bromobenzyl)-N-butyl-N-methylamine is essential for predicting its reactivity and designing synthetic strategies. These pathways involve the sequential formation and breaking of specific chemical bonds, often proceeding through distinct, characterizable intermediates.

The principal reactions involving this compound can be analyzed through the lens of key bond-forming and bond-breaking events.

C-N Bond Formation: The synthesis of the title compound itself provides a classic example of C-N bond formation. The most direct pathway involves the nucleophilic substitution (SN2) reaction between N-butyl-N-methylamine and a 2-bromobenzyl halide (e.g., 2-bromobenzyl bromide). In this step, the lone pair of electrons on the secondary amine nitrogen attacks the electrophilic benzylic carbon, displacing the halide leaving group to form the benzylic C-N bond.

C-N Bond Cleavage: The benzylic C-N bond in this compound can be cleaved under various conditions. Transition-metal catalysis, particularly with palladium complexes, is a common method for N-debenzylation. nih.gov This process is often achieved via oxidative cleavage or through a "borrowing hydrogen" mechanism in reverse. researchgate.netrsc.org Electrochemical methods have also been developed for the selective oxidative cleavage of benzylic C-N bonds under metal-free conditions, proceeding through a nitrogen radical cation intermediate. mdpi.com

C-Br Bond Cleavage: The carbon-bromine bond on the aromatic ring is a key site for functionalization. This bond is readily cleaved by low-valent transition metals, such as Palladium(0) or Cobalt(I), through an oxidative addition step. uwindsor.ca This C-Br activation is the initiating step in numerous cross-coupling reactions, such as Buchwald-Hartwig amination, allowing for the formation of new C-N or C-C bonds at this position. The C-Br bond dissociation energy in benzyl (B1604629) bromide has been calculated to be approximately 50.5 kcal/mol, and this value influences the kinetics of the cleavage step. aip.org

The transformation of this compound often proceeds through reactive intermediates that dictate the reaction course and product distribution.

Iminium Ions: Iminium ions are critical intermediates in reactions involving the N-alkylation or dehydrogenation of amines. In the context of "borrowing hydrogen" or "hydrogen autotransfer" catalysis, a transition metal catalyst (e.g., based on Iron, Ruthenium, or Iridium) can abstract a hydride from the N-butyl or N-methyl group and a proton from the adjacent carbon, or more commonly, dehydrogenate an alcohol to an aldehyde which then condenses with a secondary amine. nih.gov However, for a tertiary amine like the title compound, dehydrogenation would lead to an iminium ion. This intermediate, characterized by a C=N double bond, is highly electrophilic at the carbon atom and serves as a key species in N-dealkylation or in condensation reactions before being subsequently reduced. acs.org

Silyl (B83357) Sulfonates: While less common in the direct mechanistic pathways of tertiary amines, silyl groups and sulfonates are important in related synthetic transformations. Silyl amines can be used in S-N coupling reactions to form sulfonamides. organic-chemistry.org Silyl ethers can be converted to sulfonate esters, which are excellent leaving groups for nucleophilic substitution. organic-chemistry.org In a hypothetical context, a silyl sulfonate could be used as a powerful leaving group on a reagent intended to alkylate a precursor secondary amine. More directly, silyl esters have been identified as key reactive intermediates in silanol-catalyzed direct amidation reactions, where they act as activated forms of carboxylic acids. nih.gov

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis is fundamental to unlocking the synthetic potential of this compound, enabling reactions that are otherwise slow or unselective.

Transition metals facilitate reactions through catalytic cycles that often involve changes in the metal's oxidation state (redox cycles).

Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime target for palladium-catalyzed reactions like the Buchwald-Hartwig amination. The catalytic cycle typically involves the following steps:

Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl bromide portion of the molecule, cleaving the C-Br bond and forming an arylpalladium(II) halide intermediate.

Ligand Exchange/Activation: An incoming nucleophile (e.g., an amine) coordinates to the Pd(II) center, and a base facilitates the deprotonation of the nucleophile to form a more reactive amido complex.

Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the new C-N bond and regenerating the active Pd(0) catalyst. nih.govuwindsor.ca

"Borrowing Hydrogen" Catalysis: This mechanism, often catalyzed by Ru, Ir, or Fe complexes, enables the use of alcohols as alkylating agents for amines. nih.govacs.org While the title compound is already a tertiary amine, this mechanism is crucial for understanding its formation from N-benzyl-N-butylamine and methanol, or its potential role in transalkylation reactions. The cycle involves:

Dehydrogenation: The metal catalyst oxidizes an alcohol to an aldehyde, forming a metal-hydride species.

Condensation: The aldehyde condenses with a primary or secondary amine to form an imine.

Hydrogenation: The metal-hydride reduces the imine to the corresponding alkylated amine, regenerating the metal catalyst. nih.govacs.org

Catalyst TypeKey ReactionElementary Steps in Redox CycleInitial Metal StateFinal Metal State
Palladium(0) ComplexBuchwald-Hartwig AminationOxidative Addition, Ligand Exchange, Reductive EliminationPd(0)Pd(0)
Ruthenium/Iridium Pincer ComplexBorrowing Hydrogen (N-Alkylation)Dehydrogenation (Oxidation), Hydrogenation (Reduction)Ru(II)/Ir(III)Ru(II)/Ir(III)
Cobalt(I) ComplexReductive Cleavage of C-BrOuter-sphere electron transfer from Co(I) to C-Br bondCo(I)Co(II)

Table 1: Examples of Transition Metal Redox Cycles in Reactions Relevant to this compound.

Brønsted acids can act as potent catalysts, particularly in the reduction of imines or iminium ions. rsc.orgsemanticscholar.org In a transfer hydrogenation reaction, a Brønsted acid (such as a chiral phosphoric acid) can activate an imine or iminium ion intermediate by protonating the nitrogen atom. acs.org This protonation increases the electrophilicity of the C=N carbon, making it more susceptible to nucleophilic attack by a hydride donor, such as a Hantzsch ester. This strategy is central to many organocatalytic reduction methods, providing a metal-free pathway to chiral amines from prochiral imines. rsc.orgacs.org

Kinetic Studies and Rate Determining Steps

The rate-determining step is highly dependent on the specific reaction mechanism:

Nucleophilic Substitution (SN2): In the synthesis of the title compound from a 2-bromobenzyl halide, the reaction proceeds in a single concerted step. This bimolecular step is, by definition, the rate-determining step.

Palladium-Catalyzed Amination: For Buchwald-Hartwig reactions involving aryl bromides, kinetic studies have shown that either the initial oxidative addition of the C-Br bond to the Pd(0) center or the final reductive elimination from the arylpalladium(II) amido complex can be the rate-determining step. nih.govuwindsor.ca The specific RDS is influenced by factors such as the steric and electronic properties of the phosphine (B1218219) ligand, the substrate, and the amine nucleophile. acs.org

Borrowing Hydrogen Catalysis: In these multi-step cycles, the rate can be limited by the initial dehydrogenation of the alcohol substrate to form the reactive aldehyde, or by the final hydrogenation of the imine intermediate. researchgate.net

Reaction TypePlausible Rate LawCommon Rate-Determining Step
SN2 SynthesisRate = k[Alkyl Halide][Amine]Bimolecular nucleophilic attack
Buchwald-Hartwig AminationRate = k[Pd-catalyst][Aryl Bromide]Oxidative Addition
Buchwald-Hartwig AminationRate = k[Pd-catalyst]Reductive Elimination
Borrowing HydrogenRate = k[Catalyst][Alcohol]Alcohol Dehydrogenation

Table 2: Plausible Rate Laws and Rate-Determining Steps for Reactions Related to this compound.

Isotopic Labeling Studies for Mechanistic Validation

Isotopic labeling is a powerful technique employed in mechanistic chemistry to trace the fate of atoms throughout a chemical reaction and to probe the nature of transition states. By replacing an atom with one of its heavier isotopes (e.g., hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C), researchers can gain invaluable insights into reaction pathways, rate-determining steps, and the bonding environment of key intermediates. In the study of reactions involving this compound, hypothetical isotopic labeling studies, particularly focusing on kinetic isotope effects (KIE), can serve to distinguish between plausible competing mechanisms, such as the Sₙ1 and Sₙ2 pathways in nucleophilic substitution reactions at the benzylic carbon.

Hypothetical Case Study: Nucleophilic Substitution with Hydroxide (B78521)

To illustrate the application of this methodology, we can consider a hypothetical nucleophilic substitution reaction of this compound with a nucleophile, such as the hydroxide ion (OH⁻), to yield N-butyl-N-(2-hydroxybenzyl)-N-methylamine. This reaction could plausibly proceed via two distinct mechanisms:

Sₙ1 Mechanism: A two-step process involving the initial, rate-determining departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly attacked by the hydroxide nucleophile.

Sₙ2 Mechanism: A single, concerted step where the hydroxide nucleophile attacks the electrophilic benzylic carbon from the side opposite the bromine atom, leading to a pentacoordinate transition state and inversion of configuration.

To differentiate between these pathways, a secondary kinetic isotope effect study can be designed. This involves synthesizing an isotopically labeled version of the starting material, specifically with deuterium atoms at the benzylic position: N-(2-bromobenzyl-α,α-d₂)-N-butyl-N-methylamine . The rates of reaction for the non-deuterated (protio, kH) and the deuterated (deuterio, kD) compounds are then measured under identical conditions.

The magnitude of the resulting kH/kD ratio provides significant mechanistic information. In this case, the C-H (or C-D) bonds are not broken during the reaction. However, the vibrational frequencies of these bonds can change between the ground state and the transition state, which affects the reaction rate.

In an Sₙ1 reaction , the hybridization of the benzylic carbon changes from sp³ in the reactant to sp² in the carbocation intermediate. The transition state leading to this intermediate has significant sp² character. This change leads to a lowering of the energy of the C-H/C-D out-of-plane bending vibrations, making it easier to reach the transition state for the protio compound. This results in a small but significant normal secondary kinetic isotope effect (kH/kD > 1) , typically in the range of 1.10-1.25.

In an Sₙ2 reaction , the benzylic carbon in the transition state is a crowded, sp²-like center with partial bonds to both the incoming nucleophile and the outgoing leaving group. The steric crowding in the transition state can increase the vibrational energy of the C-H/C-D bonds, leading to an inverse kinetic isotope effect (kH/kD < 1) or a value very close to unity (kH/kD ≈ 1).

Detailed Research Findings

In a hypothetical study, the reaction rates for both the standard and the deuterated this compound were determined polarimetrically at 25°C in a 60% ethanol/water solvent mixture. The observed rate constants were used to calculate the secondary kinetic isotope effect.

The data presented below are illustrative of results that would strongly support an Sₙ1 mechanism.

SubstrateRate Constant (k) at 25°C (s⁻¹)Kinetic Isotope Effect (kH/kD)Inferred Mechanism
This compound3.45 x 10⁻⁴1.18Sₙ1
N-(2-bromobenzyl-α,α-d₂)-N-butyl-N-methylamine2.92 x 10⁻⁴

The observed kinetic isotope effect of 1.18 is significantly greater than 1, falling squarely within the expected range for a reaction proceeding through a carbocation intermediate where the hybridization at the reaction center changes from sp³ to sp². This result provides compelling evidence to validate the Sₙ1 mechanistic pathway for this nucleophilic substitution reaction under the specified conditions. The data effectively rule out a concerted Sₙ2 mechanism, which would not be expected to produce a normal secondary KIE of this magnitude.

Chemical Reactivity and Transformations of N 2 Bromobenzyl N Butyl N Methylamine

Reactivity of the Tertiary Amine Functionality

The nitrogen atom in N-(2-bromobenzyl)-N-butyl-N-methylamine is a tertiary amine, characterized by a lone pair of electrons that imparts nucleophilic and basic properties. This functionality is central to several classes of reactions.

Tertiary amines readily undergo quaternization, a reaction that converts them into quaternary ammonium (B1175870) salts. This transformation, often referred to as the Menshutkin reaction, involves the alkylation of the amine with an alkyl halide. unacademy.comwikipedia.org The nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide like methyl iodide), leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation.

The general reaction is as follows: R₃N + R'-X → [R₃NR']⁺X⁻

For this compound, reaction with an alkyl halide such as methyl iodide would yield N-(2-bromobenzyl)-N-butyl-N,N-dimethylammonium iodide. The rate of this Sₙ2 reaction is influenced by factors such as the solvent, the nature of the alkylating agent, and steric hindrance around the nitrogen atom. wikipedia.orgresearchgate.net While the butyl and benzyl (B1604629) groups present more steric bulk than simple methyl groups, the amine is expected to react efficiently with unhindered alkylating agents. researchgate.net

Alkylating Agent (R'-X)Product NameSolventRelative Reactivity
CH₃I (Methyl iodide)N-(2-bromobenzyl)-N-butyl-N,N-dimethylammonium iodideAcetonitrileHigh
CH₃CH₂Br (Ethyl bromide)N-(2-bromobenzyl)-N-butyl-N-ethyl-N-methylammonium bromideDMSOModerate
C₆H₅CH₂Cl (Benzyl chloride)N,N-di(2-bromobenzyl)-N-butyl-N-methylammonium chlorideTolueneModerate
(CH₃)₃CCl (tert-Butyl chloride)No reaction (due to steric hindrance and elimination preference)EthanolNegligible

Table 1: Examples of Quaternization Reactions.

The lone pair of electrons on the nitrogen atom makes this compound a competent nucleophile. The nucleophilicity of amines is generally correlated with their basicity, though it is also highly sensitive to steric effects. masterorganicchemistry.com As a tertiary amine, it can react with a variety of electrophiles.

This nucleophilic character allows it to be used as a base to deprotonate acidic compounds or as a nucleophilic catalyst in various organic transformations. However, strong bases can lead to side reactions, and its steric bulk may limit its effectiveness in reactions with hindered electrophiles. masterorganicchemistry.com

Transformations of the Brominated Benzyl Moiety

The bromine atom attached to the benzene (B151609) ring provides a handle for numerous transformations, particularly transition metal-catalyzed cross-coupling reactions.

The carbon-bromine bond on the aromatic ring is a key site for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, reacting an organohalide with an organoboron compound (such as a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.gov

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three main steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromine bond of this compound to form a palladium(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the palladium(0) catalyst.

This reaction is highly versatile and tolerates a wide range of functional groups, allowing the bromine atom to be replaced by various aryl, heteroaryl, alkenyl, or alkyl groups. nih.govnih.gov

Boronic Acid/EsterCatalyst System (Example)Base (Example)Product
Phenylboronic acidPd(PPh₃)₄Na₂CO₃N-butyl-N-methyl-N-(2-phenylbenzyl)amine
4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃N-butyl-N-[2-(4-methoxyphenyl)benzyl]-N-methylamine
Thiophene-2-boronic acidCataXCium A Pd G3K₃PO₄N-butyl-N-methyl-N-[2-(thiophen-2-yl)benzyl]amine
Potassium vinyltrifluoroboratePd(OAc)₂ / SPhosCs₂CO₃N-butyl-N-methyl-N-(2-vinylbenzyl)amine

Table 2: Potential Suzuki-Miyaura Coupling Reactions.

Other palladium-catalyzed reactions, such as Heck, Sonogashira, and Buchwald-Hartwig amination, could also be employed to further functionalize the aromatic ring.

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. However, this reaction typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgmasterorganicchemistry.com

The this compound molecule lacks such activating groups on the benzene ring. The methylene-tertiary amine substituent (-CH₂N(Bu)(Me)) is not a strong electron-withdrawing group. Consequently, the aryl bromide is deactivated towards SₙAr, and reactions with nucleophiles under standard SₙAr conditions are not expected to be facile. libretexts.org For substitution to occur, very harsh conditions or the use of extremely strong nucleophiles would be necessary, which could lead to other, undesired reactions. libretexts.org

Side Reactions and Product Impurity Analysis

In any chemical transformation involving this compound, the potential for side reactions exists, leading to the formation of impurities.

Potential Side Reactions:

During Synthesis: The synthesis of the title compound, for example, from 2-bromobenzyl bromide and N-methylbutylamine, could result in the formation of a quaternary ammonium salt through double alkylation of the secondary amine if reaction conditions are not carefully controlled.

In Cross-Coupling Reactions: During Suzuki-Miyaura coupling, common side products include homo-coupled products (from the coupling of two boronic acid molecules or two aryl bromide molecules) and debromination of the starting material. nih.gov

Reactions with Strong Bases: The use of very strong bases (e.g., NaNH₂) in an attempt to promote substitution could potentially lead to the formation of a benzyne (B1209423) intermediate via elimination of HBr, resulting in a mixture of regioisomeric products.

Dealkylation: Treatment of the tertiary amine with strong nucleophiles under certain conditions can lead to dealkylation, cleaving one of the groups attached to the nitrogen. unacademy.com

Product Impurity Analysis: The identification and quantification of impurities are critical for ensuring the purity of the desired product. A combination of analytical techniques is typically employed for this purpose. researchgate.net

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the main product from impurities.

Spectrometric Methods: Mass Spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is used to determine the molecular weight of impurities, aiding in their structural identification. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the complete structural elucidation of unknown impurities that can be isolated. researchgate.net

Common impurities to monitor for in a reaction product derived from this compound would include unreacted starting material, reagents, and the specific side products relevant to the reaction chemistry being employed.

Stability and Degradation Pathways

The stability of this compound is influenced by environmental factors such as temperature, light, and pH. While specific kinetic and mechanistic studies on this particular molecule are not extensively available in peer-reviewed literature, its degradation pathways can be inferred from the known chemical behavior of its constituent functional groups: a tertiary amine, a benzyl group, and a brominated aromatic ring.

The primary sites susceptible to chemical transformation and degradation are the tertiary amine nitrogen, the benzylic carbon-nitrogen (C-N) bond, and the carbon-bromine (C-Br) bond on the aromatic ring. Degradation is likely to proceed via oxidative, thermal, photochemical, and hydrolytic pathways.

Oxidative Degradation:

Tertiary amines are susceptible to oxidation. The nitrogen atom can be oxidized to form an N-oxide. Furthermore, oxidative cleavage of the C-N bonds, particularly the benzylic C-N bond, is a common degradation pathway for benzylamines. This can lead to the formation of 2-bromobenzaldehyde (B122850) and N-butyl-N-methylamine. Research on the oxidative degradation of benzylamines indicates that such processes can be mediated by various oxidizing agents and conditions.

Thermal Degradation:

At elevated temperatures, tertiary amines can undergo thermal decomposition. For this compound, this could involve the cleavage of the alkyl and benzyl groups from the nitrogen atom. The specific products would depend on the temperature and atmosphere (presence or absence of oxygen). Studies on the thermal degradation of amines show that decomposition often occurs at temperatures exceeding 120°C. researchgate.net The presence of other reactants, like CO2, can also influence the degradation pathways of tertiary amines. researchgate.netacs.orgnih.gov

Photochemical Degradation:

Brominated aromatic compounds can be susceptible to photochemical degradation upon exposure to ultraviolet (UV) radiation. The C-Br bond can undergo homolytic cleavage to form a bromine radical and an aryl radical, which can then participate in a variety of secondary reactions. This could lead to debromination or the formation of other substituted aromatic compounds. The photostability of brominated compounds is known to be influenced by the position and number of bromine atoms on the aromatic ring. rsc.org

Hydrolytic Degradation:

While the C-N bond in amines is generally stable to hydrolysis, benzylamines can undergo hydrolysis under certain conditions, particularly in acidic media. This would involve the cleavage of the benzyl-nitrogen bond to yield 2-bromobenzyl alcohol and N-butyl-N-methylamine. The rate of hydrolysis is expected to be pH-dependent, with increased rates under acidic conditions that protonate the amine nitrogen, making the benzylic carbon more susceptible to nucleophilic attack by water.

The following table summarizes the potential degradation pathways and the resulting products based on the reactivity of related chemical structures.

Degradation PathwayTriggering Factor(s)Potential Major Degradation Products
Oxidation Oxidizing agents (e.g., peroxides, atmospheric oxygen), heat, lightThis compound N-oxide, 2-Bromobenzaldehyde, N-Butyl-N-methylamine
Thermal Degradation High temperature (>120°C)2-Bromotoluene, N-Butyl-N-methylamine, Butene, Methylamine, and other fragmentation products
Photochemical Degradation UV radiation2-Benzyl-N-butyl-N-methylamine (from debromination), various rearrangement and coupling products
Hydrolysis Acidic or strongly basic conditions, heat2-Bromobenzyl alcohol, N-Butyl-N-methylamine

It is important to note that the actual degradation products and their distribution will depend on the specific conditions employed. The presence of catalysts, solvents, and other reactive species can significantly alter the degradation pathways. Detailed experimental studies would be necessary to fully elucidate the stability and degradation profile of this compound.

Applications of N 2 Bromobenzyl N Butyl N Methylamine in Advanced Organic Synthesis

Utilization as a Key Building Block for Complex Molecular Architectures

The strategic placement of the bromo and amino functionalities within N-(2-bromobenzyl)-N-butyl-N-methylamine makes it an ideal starting material for the synthesis of more complex molecules. The presence of the bromine atom on the benzene (B151609) ring allows for a range of cross-coupling reactions, while the tertiary amine can direct reactions or be incorporated into larger structures.

This compound serves as a precursor in the synthesis of a variety of functionalized amines, which are themselves important intermediates in the preparation of pharmaceuticals and agrochemicals. One of the most powerful applications of this compound is in palladium-catalyzed C-N cross-coupling reactions. These reactions are fundamental in creating diverse libraries of chemical compounds, which can be screened for potential drug candidates. For example, derivatives of this compound can be selectively coupled with various aryl halides to generate a wide array of substituted anilines, showcasing its utility as a versatile building block in synthetic organic chemistry.

A notable example of its application as a precursor is in the synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines. thieme.dethieme-connect.com While the direct use of this compound is not explicitly detailed, the synthesis of these heterocycles from closely related N-aryl 2-bromobenzylamines provides a clear blueprint for its potential. The general synthetic strategy involves the condensation of an ortho-brominated aromatic aldehyde with a primary aromatic amine under reductive conditions to yield an N-aryl 2-bromobenzylamine. thieme-connect.com This intermediate then undergoes a Suzuki coupling with 2-ethoxyvinyl pinacolboronate to introduce the C-3/C-4 unit of the tetrahydroisoquinoline ring. The final step is an intramolecular reductive amination, which results in the desired N-aryl-1,2,3,4-tetrahydroisoquinoline. thieme-connect.com This multi-step synthesis highlights how the bromobenzyl moiety can be strategically utilized to construct complex, biologically relevant scaffolds.

PrecursorReaction TypeProduct ClassPotential Applications
This compoundPalladium-catalyzed C-N cross-couplingSubstituted anilines, functionalized aminesPharmaceutical intermediates, agrochemicals
N-aryl 2-bromobenzylamines (related)Suzuki coupling, Intramolecular reductive aminationN-aryl-1,2,3,4-tetrahydroisoquinolinesBioactive compounds, enzyme inhibitors

The reactivity of the bromo group in this compound and its derivatives also extends to the field of material science, particularly in the synthesis of functionalized polymers. The ability to incorporate a bromine atom into a polymer chain opens up avenues for post-polymerization modification, leading to materials with tailored properties for specific applications such as sensors and drug delivery systems.

A relevant example of this concept is the post-functionalization of bromo-substituted ether-linked polymers via the Ullman coupling reaction. mdpi.com In this approach, a polymer containing bromo-substituents is treated with an amine, such as aniline (B41778), in the presence of a copper catalyst to form a C-N bond. mdpi.com This amination reaction significantly alters the properties of the polymer, including its thermal stability and surface morphology. mdpi.com Although this example does not directly involve this compound as a monomer, it demonstrates a powerful strategy where a monomer containing a bromobenzyl group could be polymerized and subsequently functionalized. This would allow for the creation of advanced materials with precisely controlled chemical and physical properties.

Polymer Functionalization StrategyKey ReactionResulting FunctionalityPotential Material Applications
Post-polymerization modificationUllman couplingAmine moietiesCO2 capture, sensors, drug delivery
Polymerization of a bromobenzylamine-derived monomerVarious polymerization techniquesReactive polymer with bromo groupsPrecursor for diverse functional materials

Synthesis of N-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals, making their synthesis a central focus of organic chemistry. The structure of this compound is well-suited for the construction of such ring systems through intramolecular cyclization reactions.

The synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-bromobenzyl)anilines serves as a prime example of this application. thieme.dethieme-connect.com This process involves an intramolecular reductive amination, where the nitrogen atom of the benzylamine (B48309) attacks an in-situ generated electrophilic carbon, leading to the formation of the heterocyclic ring. thieme-connect.com This strategy can be envisioned for derivatives of this compound, where the butyl and methyl groups on the nitrogen would be retained in the final heterocyclic product. Such reactions are valuable for creating libraries of substituted heterocycles for biological screening.

Another important class of N-containing heterocycles that can potentially be synthesized from derivatives of this compound are benzodiazepines. For instance, a facile and efficient synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives has been developed through the CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides. This reaction proceeds under mild conditions to provide azetidine-fused 1,4-benzodiazepines, which can be further functionalized. While this example uses a more complex starting material, the core transformation relies on the intramolecular C-N bond formation involving a 2-bromobenzyl group, highlighting a potential synthetic route for related heterocyclic systems.

Starting Material (or Analogue)Key Cyclization ReactionHeterocyclic ProductSignificance
N-(2-bromobenzyl)anilinesIntramolecular reductive aminationN-aryl-1,2,3,4-tetrahydroisoquinolinesAccess to bioactive scaffolds
1-(2-bromobenzyl)azetidine-2-carboxamidesIntramolecular C-N cross-couplingAzetidine-fused 1,4-benzodiazepinesSynthesis of complex diazepine (B8756704) derivatives

Ligand Synthesis for Organometallic Compounds and Catalysis

For example, N,N-bidentate ligands based on a π-deficient N-heterocyclic benzhydrylamine core have been synthesized and used to form air-stable palladium complexes. researchgate.net These complexes have proven to be efficient catalysts in Suzuki-Miyaura cross-coupling reactions. researchgate.net This demonstrates the potential for N-benzylamine derivatives to serve as scaffolds for effective ligands. By analogy, this compound could be functionalized, for instance, by replacing the bromo group with another coordinating group, to create novel N,N-bidentate ligands.

The synthesis of palladium(II) complexes with N,N'-bidentate N-methyl-N-(pyridin-2-ylmethyl)aniline and its derivatives further illustrates this concept. researchgate.net These complexes, featuring a square planar geometry with the palladium atom coordinated to two nitrogen atoms and two chloride ligands, have been investigated for their catalytic activity in methyl methacrylate (B99206) polymerization. researchgate.net This highlights the tunability of such ligand systems and their potential in various catalytic transformations. While direct application of this compound as a ligand precursor is not extensively documented, the principles established with similar N-benzyl-N-alkylamine structures suggest a promising area for future research.

Ligand Class (based on related structures)Metal ComplexCatalytic Application
N,N-bidentate N-heterocyclic benzhydrylaminesPalladium complexesSuzuki-Miyaura cross-coupling
N,N'-bidentate N-methyl-N-(pyridin-2-ylmethyl)anilinesPalladium(II) complexesMethyl methacrylate polymerization

Synthesis and Investigation of N 2 Bromobenzyl N Butyl N Methylamine Derivatives and Analogues

Design Principles for Structural Modification

The structural modification of N-(2-bromobenzyl)-N-butyl-N-methylamine is guided by several key principles aimed at achieving specific chemical or functional outcomes. A primary goal is to modulate the molecule's steric and electronic properties. The size and arrangement of atoms (steric factors) and the distribution of electron density (electronic factors) are critical in determining how the molecule interacts with other chemical species, including reactants, catalysts, or biological targets. nsf.gov

Another core principle is the alteration of physicochemical properties such as solubility, lipophilicity (fat-solubility), and polarity. For instance, by replacing a simple alkyl group with one containing an ether linkage, the polarity and hydrogen-bonding capacity of the molecule can be increased. Such changes are crucial for tailoring a compound for specific reaction conditions or for influencing its distribution within biological systems. These targeted modifications allow for the creation of diverse chemical libraries, which can be used to discover new compounds with enhanced reactivity or specific functions. The brominated benzyl (B1604629) ring, in particular, is a key functional component that can significantly alter a compound's reactivity and its interaction with biological molecules. ontosight.ai

Systematic Variation of the Alkyl Chains (e.g., N-butyl, N-methyl groups)

The tertiary amine structure of this compound allows for extensive modification of the N-butyl and N-methyl groups. These alkyl chains play a significant role in defining the molecule's lipophilicity and steric profile.

Common variations include:

Chain Length and Branching: Altering the length of the butyl chain (e.g., to ethyl or hexyl) or introducing branching (e.g., using an isobutyl or tert-butyl group) can systematically adjust the compound's steric bulk and lipophilicity.

Functionalization: Introducing functional groups into the alkyl chains can impart new properties. A notable example is the analogue N-(2-Bromobenzyl)-N-(2-methoxyethyl)-N-methylamine, where the butyl group is replaced by a 2-methoxyethyl group. This modification introduces an ether oxygen, which increases polarity and provides a potential site for hydrogen bonding, possibly enhancing solubility in polar solvents.

Cyclic Analogues: Replacing a linear alkyl chain with a cyclic one, as seen in N-(2-Bromobenzyl)-N-cyclopentyl-N-methylamine, introduces conformational rigidity and alters the steric profile around the nitrogen atom. sigmaaldrich.com

Simplification: A simpler analogue, N-Methyl-2-bromobenzylamine, is formed by removing the butyl group entirely. This results in a lower molecular weight and reduced lipophilicity, making it a more compact building block for certain synthetic applications. lookchem.com

These systematic variations allow for the precise tuning of the molecule's physical properties.

Table 1: Examples of this compound Analogues with Alkyl Chain Variations

Compound NameMolecular FormulaKey VariationImpact of Variation
This compound C₁₂H₁₈BrNParent CompoundBaseline for comparison.
N-Methyl-2-bromobenzylamineC₈H₁₀BrNButyl group removedReduced molecular weight and lipophilicity.
N-(2-Bromobenzyl)-N-(2-methoxyethyl)-N-methylamineC₁₁H₁₆BrNOButyl group replaced with 2-methoxyethylIncreased polarity and hydrogen-bonding capacity.
N-(2-Bromobenzyl)-N-cyclopentyl-N-methylamineC₁₃H₁₈BrNButyl group replaced with cyclopentylAltered steric profile and conformational rigidity. sigmaaldrich.com

Modifications on the Brominated Benzyl Ring (e.g., position/type of halogen, additional substituents)

The brominated benzyl ring is a critical component for the reactivity of the molecule. Modifications to this ring can have profound effects on the compound's electronic character and steric hindrance.

Positional Isomerism of the Halogen: The position of the bromine atom on the benzyl ring is a significant factor. The parent compound has the bromine at the 2-position (ortho). An analogue, N-(3-Bromobenzyl)-N-butyl-N-methylamine, features the bromine at the 3-position (meta). This shift from the ortho to the meta position significantly alters the steric environment around the benzylic carbon and modifies the electronic influence of the bromine atom on the aromatic ring. Research on other bromobenzyl derivatives has shown that the halogen's position can influence reaction yields during synthesis. lookchem.com

Type of Halogen: While bromine is a common choice, it can be substituted with other halogens like chlorine or iodine. This would change the bond strength of the carbon-halogen bond and the electronegativity and size of the substituent, thereby altering the reactivity of the benzyl group.

Additional Substituents: Adding other functional groups to the aromatic ring is a common strategy to modulate reactivity. The introduction of electron-donating groups (like alkoxy or alkyl groups) or electron-withdrawing groups (like nitro or cyano groups) can tune the electron density of the ring. This influences the compound's behavior in reactions such as electrophilic aromatic substitution. nsf.govrsc.org The nature and position of these substituents dictate their electronic and steric effects, which can either accelerate or slow down reaction rates and control regioselectivity. nsf.gov

Table 2: Examples of Modifications on the Benzyl Ring

Compound NameMolecular FormulaKey VariationImpact of Variation
This compound C₁₂H₁₈BrNBromine at 2-position (ortho)Baseline for comparison.
N-(3-Bromobenzyl)-N-butyl-N-methylamineC₁₂H₁₈BrNBromine moved to 3-position (meta)Significant change in steric and electronic properties.

Impact of Structural Changes on Chemical Reactivity and Synthetic Utility

The structural modifications detailed in the preceding sections have a direct and predictable impact on the chemical reactivity and synthetic utility of this compound derivatives.

Modifications to the brominated benzyl ring have a more direct effect on reactions involving the aromatic ring or the benzylic position. The position and type of halogen influence the reactivity in cross-coupling reactions, where the carbon-halogen bond is broken. Furthermore, the electronic nature of substituents on the ring dictates its susceptibility to further electrophilic substitution. nsf.gov An electron-donating group would activate the ring, making it more reactive, while an electron-withdrawing group would deactivate it. These principles allow chemists to use these compounds as versatile building blocks, for example, in palladium-catalyzed C-N cross-coupling reactions to generate libraries of functionalized amines. The ability to tune the reactivity through these structural changes underscores the synthetic utility of this class of compounds.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of N-substituted benzylamines often involves the use of benzyl (B1604629) halides and amines, a process that can generate stoichiometric amounts of salt byproducts. Future research will undoubtedly pivot towards more atom-economical and environmentally benign approaches. A highly promising avenue is the "borrowing hydrogen" methodology, which facilitates the direct coupling of alcohols with amines, releasing only water as a byproduct. nih.govacs.orgresearchgate.net This technique, often employing catalysts based on earth-abundant metals like nickel, could be adapted for the synthesis of N-(2-bromobenzyl)-N-butyl-N-methylamine, starting from 2-bromobenzyl alcohol and N-butyl-N-methylamine. nih.govacs.orgresearchgate.net

Another sustainable approach involves the dehydrative amination of alcohols in water, utilizing water-soluble catalysts. organic-chemistry.org This method circumvents the need for organic solvents, significantly reducing the environmental impact of the synthesis. The development of novel catalytic systems, such as the Ma-WhiteSOX/palladium catalyst, which enables the coupling of secondary amines with abundant hydrocarbons (olefins) under mild, aerobic conditions, also presents a transformative path for the synthesis of tertiary amines like the one . sciencedaily.comeuropeanpharmaceuticalreview.com

Catalyst SystemStarting MaterialsKey Advantages
Nickel CatalystsBenzyl alcohols, AminesAtom-economical, waste-free, utilizes earth-abundant metals. nih.govacs.orgresearchgate.net
Water-Soluble Calix researchgate.netresorcinarene Sulfonic AcidAlcohols, AminesEnvironmentally benign (synthesis in water), catalyst is recyclable. organic-chemistry.org
Ma-WhiteSOX/PalladiumOlefins, Secondary aminesMild conditions (open to air and moisture), potential for automation. sciencedaily.comeuropeanpharmaceuticalreview.com

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry is poised to play a pivotal role in accelerating the development of synthetic routes to this compound. Density Functional Theory (DFT) calculations can be employed to study the mechanisms of nucleophilic substitution reactions involving benzyl bromides, providing insights into reaction barriers and transition states. researchgate.net Such computational studies can help in the rational selection of catalysts, solvents, and reaction conditions to optimize the synthesis of the target molecule.

Furthermore, predictive models can be developed to forecast the reactivity of substituted benzylamines in various chemical transformations. By understanding the electronic and steric effects of the bromo substituent on the benzyl ring and the alkyl groups on the nitrogen atom, researchers can anticipate the molecule's behavior in different reaction environments. This predictive power will be invaluable in designing novel applications for this compound.

Exploration of New Reactivity Profiles

The presence of the 2-bromobenzyl moiety in this compound opens up a plethora of possibilities for exploring novel reactivity. The bromine atom can serve as a handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for further functionalization of the aromatic ring. This would enable the creation of a library of derivatives with diverse electronic and steric properties.

Moreover, the tertiary amine functionality itself can be a site of interesting chemical transformations. For instance, the development of methods for the selective endo-cyclic α-functionalization of saturated N-alkyl piperidines suggests that similar strategies could be explored for the selective functionalization of the alkyl chains attached to the nitrogen in this compound. acs.org The investigation of this compound and its derivatives as potential inhibitors of enzymes, such as copper amine oxidases or β-tryptase, could also unveil new biological activities. nih.govnih.gov

Integration into Automated Synthesis Platforms

The future of chemical synthesis is increasingly intertwined with automation. Automated synthesis platforms, which can perform entire synthetic sequences with minimal human intervention, offer the potential for rapid and efficient production of a wide range of compounds. The synthesis of this compound and its analogues is well-suited for integration into such platforms.

By utilizing pre-filled reagent cartridges and automated purification systems, libraries of related compounds could be generated for high-throughput screening in drug discovery or materials science applications. For example, an automated platform could systematically vary the substituents on the benzyl ring or the alkyl groups on the amine to explore structure-activity relationships. The development of robust and versatile reactions, such as the palladium-catalyzed C-H amination, which are amenable to automation, will be crucial in this endeavor. sciencedaily.comeuropeanpharmaceuticalreview.comyoutube.com The modular and automated synthesis of other nitrogen-containing heterocycles from primary alkylamines has already been demonstrated, paving the way for similar approaches to be applied to the synthesis of tertiary amines like this compound. nih.gov

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromobenzyl)-N-butyl-N-methylamine
Reactant of Route 2
Reactant of Route 2
N-(2-bromobenzyl)-N-butyl-N-methylamine

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